4-[(S)-3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]benzeneethanol 4-[(S)-3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]benzeneethanol
Brand Name: Vulcanchem
CAS No.: 109833-45-6
VCID: VC0027762
InChI: InChI=1S/C15H25NO3/c1-15(2,3)16-10-13(18)11-19-14-6-4-12(5-7-14)8-9-17/h4-7,13,16-18H,8-11H2,1-3H3/t13-/m0/s1
SMILES: CC(C)(C)NCC(COC1=CC=C(C=C1)CCO)O
Molecular Formula: C15H25NO3
Molecular Weight: 267.36 g/mol

4-[(S)-3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]benzeneethanol

CAS No.: 109833-45-6

Main Products

VCID: VC0027762

Molecular Formula: C15H25NO3

Molecular Weight: 267.36 g/mol

4-[(S)-3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]benzeneethanol - 109833-45-6

CAS No. 109833-45-6
Product Name 4-[(S)-3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]benzeneethanol
Molecular Formula C15H25NO3
Molecular Weight 267.36 g/mol
IUPAC Name (2S)-1-(tert-butylamino)-3-[4-(2-hydroxyethyl)phenoxy]propan-2-ol
Standard InChI InChI=1S/C15H25NO3/c1-15(2,3)16-10-13(18)11-19-14-6-4-12(5-7-14)8-9-17/h4-7,13,16-18H,8-11H2,1-3H3/t13-/m0/s1
Standard InChIKey GXMGQAISBVDYRX-ZDUSSCGKSA-N
Isomeric SMILES CC(C)(C)NC[C@@H](COC1=CC=C(C=C1)CCO)O
SMILES CC(C)(C)NCC(COC1=CC=C(C=C1)CCO)O
Canonical SMILES CC(C)(C)NCC(COC1=CC=C(C=C1)CCO)O
PubChem Compound 9816813
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator